molecular formula C12H20O B13305101 1-Cyclopropyl-4,4-dimethylcyclohexane-1-carbaldehyde

1-Cyclopropyl-4,4-dimethylcyclohexane-1-carbaldehyde

Cat. No.: B13305101
M. Wt: 180.29 g/mol
InChI Key: RWCSDHNWRJXSLT-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4,4-dimethylcyclohexane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a cyclopropyl group and two methyl groups, along with an aldehyde functional group at the first carbon position.

Preparation Methods

The synthesis of 1-Cyclopropyl-4,4-dimethylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 1-cyclopropyl-4,4-dimethylcyclohexane can be achieved using reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the desired position .

Industrial production methods may involve the use of catalytic processes to enhance the efficiency and yield of the compound. These methods often require precise control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure optimal results.

Chemical Reactions Analysis

1-Cyclopropyl-4,4-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The cyclopropyl and methyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-cyclopropyl-4,4-dimethylcyclohexane-1-carboxylic acid, while reduction yields 1-cyclopropyl-4,4-dimethylcyclohexane-1-methanol.

Scientific Research Applications

1-Cyclopropyl-4,4-dimethylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of novel compounds.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-4,4-dimethylcyclohexane-1-carbaldehyde exerts its effects depends on its interaction with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. Additionally, the cyclopropyl and methyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

1-Cyclopropyl-4,4-dimethylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:

    Cyclohexane-1-carbaldehyde: Lacks the cyclopropyl and methyl substitutions, resulting in different chemical properties and reactivity.

    1-Cyclopropylcyclohexane-1-carbaldehyde: Contains a cyclopropyl group but lacks the methyl substitutions, affecting its steric and electronic characteristics.

    4,4-Dimethylcyclohexane-1-carbaldehyde: Contains the methyl substitutions but lacks the cyclopropyl group, leading to variations in its chemical behavior.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct properties and reactivity compared to its analogs.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-cyclopropyl-4,4-dimethylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c1-11(2)5-7-12(9-13,8-6-11)10-3-4-10/h9-10H,3-8H2,1-2H3

InChI Key

RWCSDHNWRJXSLT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(C=O)C2CC2)C

Origin of Product

United States

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